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Compound Name: 6-Chloro Acyclovir Acetate

CAS No.: 81777-48-2

Cat. No.: B120364

Get Quote

An In-Depth Technical Guide to the Chemical Structure of 6-Chloro Acyclovir Acetate

This guide provides a comprehensive technical overview of 6-Chloro Acyclovir Acetate, a key

intermediate and derivative of the antiviral agent Acyclovir. Designed for researchers, medicinal

chemists, and drug development professionals, this document details the molecule's structural

elucidation, synthesis, and analytical characterization, grounding all claims in established

scientific principles and methodologies.

Introduction: Context and Significance
Acyclovir, a guanosine analog, is a cornerstone of antiviral therapy, particularly against the

Herpes simplex virus (HSV).[1] Its efficacy, however, is hampered by low oral bioavailability.

This has driven extensive research into prodrugs and analogs to enhance its pharmacokinetic

profile.[2][3][4] 6-Chloro Acyclovir Acetate (CAS 81777-48-2) serves as a crucial synthetic

intermediate in the creation of more complex Acyclovir derivatives.[5][6][7][8] The introduction

of a chloro group at the 6-position of the purine ring offers a reactive site for further

functionalization, while the acetate group protects the hydroxyl moiety of the acyclic side chain.

Understanding its precise chemical structure is paramount for its effective use in medicinal

chemistry and drug discovery pipelines.
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Molecular Structure and Properties
6-Chloro Acyclovir Acetate is systematically named 2-[(2-Amino-6-chloro-9H-purin-9-

yl)methoxy]ethanol 1-Acetate.[8] Its structure combines the 2-amino-6-chloropurine core with

an acetylated ethoxymethyl side chain at the N9 position.

Property Value Source

CAS Number 81777-48-2 [5][6][7][8]

Molecular Formula C₁₀H₁₂ClN₅O₃ [5][6][7]

Molecular Weight 285.69 g/mol [5][6][7]

Appearance
White to light yellow crystalline

powder
[9]

The presence of the chlorine atom significantly alters the electronic properties of the purine ring

compared to guanine, making the C6 position susceptible to nucleophilic substitution. This

feature is the primary reason for its utility as a synthetic intermediate.

Caption: Chemical Structure of 6-Chloro Acyclovir Acetate.

Synthesis Pathway
The synthesis of 6-Chloro Acyclovir Acetate is a multi-step process that logically begins with

the preparation of the core heterocyclic component, 2-amino-6-chloropurine, followed by the

attachment of the acyclic side chain.

Workflow: Synthesis Overview
Caption: Synthetic workflow for 6-Chloro Acyclovir Acetate.

Protocol 1: Synthesis of 2-Amino-6-chloropurine (6-
Chloroguanine)
The conversion of guanine to 2-amino-6-chloropurine is a well-established procedure. The

primary challenge is the poor solubility of guanine and the need to replace the hydroxyl group

at C6 with a chlorine atom, which requires activation.
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Rationale: Direct chlorination of guanine is ineffective. Therefore, the amino group is first

protected via acetylation. This increases solubility in organic solvents and modulates the

reactivity of the purine ring system. The acetylated intermediate is then chlorinated, typically

using phosphorus oxychloride (POCl₃), a standard reagent for converting hydroxyl groups on

heterocyclic rings to chloro groups. Finally, the acetyl protecting group is removed via

hydrolysis to yield the target precursor.[9][10]

Step-by-Step Methodology:

Acetylation: Suspend guanine in acetic anhydride. Heat the mixture to reflux for several

hours. The guanine will slowly dissolve as it is converted to diacetyl guanine. Cool the

reaction mixture and collect the product by filtration.

Chlorination: To a stirred solution of diacetyl guanine in a suitable solvent like acetonitrile,

add phosphorus oxychloride (POCl₃) and a tertiary amine base (e.g., triethylamine).[9]

Heat the mixture, typically around 50-80°C, for 4-6 hours.

Hydrolysis (De-protection): Carefully quench the reaction mixture by slowly adding it to a

cold aqueous solution of sodium hydroxide. Heat the resulting mixture to hydrolyze the

acetyl group.[9]

Purification: Neutralize the solution with an acid (e.g., acetic acid) to precipitate the 2-

amino-6-chloropurine. Collect the solid by filtration, wash with water, and dry under

vacuum.

Protocol 2: Alkylation and Formation of 6-Chloro
Acyclovir Acetate
The final step involves attaching the acetylated acyclic side chain to the N9 position of the 2-

amino-6-chloropurine base.

Rationale: The side chain is typically introduced using a pre-functionalized synthon, such as

an acetylated derivative of 2-(hydroxymethyl)-1,3-dioxolane.[11][12] The alkylation of the

purine nitrogen is the key step. While purines have multiple nitrogen atoms (N1, N3, N7, N9),

alkylation often favors the N9 position for thermodynamic and steric reasons, a principle well-

established in nucleoside chemistry.
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Step-by-Step Methodology:

Preparation of Side Chain: React 2-(hydroxymethyl)-1,3-dioxolane with acetic anhydride in

the presence of a catalyst like pyridine to form 2-(acetoxymethyl)-1,3-dioxolane.

Coupling Reaction: Dissolve 2-amino-6-chloropurine in a polar aprotic solvent such as

dimethylformamide (DMF). Add a base (e.g., potassium carbonate) to deprotonate the

purine ring.

Add the 2-(acetoxymethyl)-1,3-dioxolane synthon to the mixture. Heat the reaction to drive

the alkylation.

Workup and Purification: After the reaction is complete, filter off the inorganic salts.

Remove the solvent under reduced pressure. The crude product is then purified using

column chromatography on silica gel to isolate the desired N9-alkylated product, 6-Chloro
Acyclovir Acetate.

Structural Characterization and Analytical Control
Confirming the identity and purity of 6-Chloro Acyclovir Acetate requires a suite of analytical

techniques. Each method provides orthogonal data to build a complete structural picture.

High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final compound and monitoring the

progress of the synthesis. A reversed-phase method is typically employed.

Rationale: The compound has moderate polarity, making it well-suited for separation on a C8

or C18 stationary phase. The purine ring provides a strong chromophore for UV detection.

[13] An isocratic method using a buffered mobile phase provides robust and reproducible

results for quality control.[1]

Protocol 3: Purity Assessment by RP-HPLC:

System: Waters HPLC system with a PDA detector or equivalent.[1]

Column: Poroshell 120 SB-C8 (2.1 x 150 mm, 2.7 µm) or equivalent.[13]
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Mobile Phase: Isocratic elution with 95:5 (v/v) 10 mM Ammonium Acetate buffer (pH 5.0)

and Acetonitrile.[1][14]

Flow Rate: 0.5 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 254 nm.[1]

Sample Preparation: Dissolve 1 mg of the compound in 10 mL of mobile phase.

Expected Outcome: A single major peak corresponding to 6-Chloro Acyclovir Acetate.

The retention time will be longer than that of Acyclovir due to the increased lipophilicity

from the chloro and acetate groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation, providing

detailed information about the proton and carbon framework of the molecule.

Rationale: ¹H NMR confirms the presence and connectivity of all hydrogen atoms, including

the characteristic signals for the purine H-8 proton, the exocyclic amino group, and the

protons of the acyclic side chain. ¹³C NMR confirms the carbon skeleton. Spectra are

typically recorded in a deuterated solvent like DMSO-d₆.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

δ ~8.1 ppm (s, 1H): H-8 proton of the purine ring. This singlet is a hallmark of N9-

substituted purines.

δ ~6.9 ppm (s, 2H): NH₂ protons at the C2 position. This signal is broad and exchangeable

with D₂O.[15]

δ ~5.4 ppm (s, 2H): N9-CH₂-O protons. The chemical shift is downfield due to attachment

to both a nitrogen atom and an oxygen atom.

δ ~4.1 ppm (t, 2H): -O-CH₂-CH₂-OAc protons.
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δ ~3.6 ppm (t, 2H): -O-CH₂-CH₂-OAc protons.

δ ~2.0 ppm (s, 3H): Acetate methyl (CH₃) protons.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns. Electrospray ionization (ESI) in positive mode is typically used.

Rationale: ESI is a soft ionization technique that allows for the detection of the protonated

molecular ion [M+H]⁺, directly confirming the molecular weight. Tandem MS (MS/MS)

experiments can be performed to fragment this ion, providing evidence for the connectivity of

the purine base and the side chain.

Expected Mass Spectral Data (ESI+):

Parent Ion [M+H]⁺: m/z 286.07 (Calculated for C₁₀H₁₃ClN₅O₃⁺). The presence of chlorine

will be indicated by a characteristic isotopic pattern, with a second peak at m/z 288.07

([M+2+H]⁺) with approximately one-third the intensity of the main peak.

Major Fragment Ion: A prominent fragment at m/z 170.03 would be expected,

corresponding to the protonated 2-amino-6-chloropurine base resulting from the cleavage

of the glycosidic-like bond.[16][17] This is a characteristic fragmentation pathway for

nucleoside analogs.[16][18]

Conclusion and Future Directions
6-Chloro Acyclovir Acetate is a synthetically valuable molecule whose chemical identity is

confirmed through a combination of chromatographic and spectroscopic techniques. The

protocols and expected data outlined in this guide provide a robust framework for its synthesis,

purification, and characterization. The reactive nature of the C6-Cl bond makes this compound

an ideal starting point for the development of novel Acyclovir derivatives, such as those with

modified purine rings aimed at overcoming drug resistance or altering the biological target

profile. Future work will likely focus on leveraging this intermediate to create next-generation

antiviral agents with improved efficacy and broader spectrums of activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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